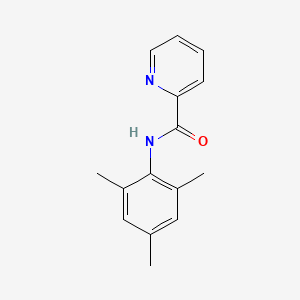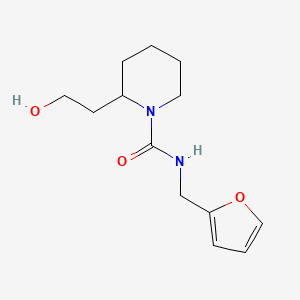
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide, also known as AGN 1135, is a guanidine derivative that has been studied for its potential use as a pharmacological tool to investigate the role of imidazoline receptors in the body. Imidazoline receptors are a class of G protein-coupled receptors that are involved in a variety of physiological processes, including blood pressure regulation, insulin secretion, and pain perception. AGN 1135 has been shown to have high affinity for imidazoline receptors, particularly the I2 subtype, and has been used in numerous studies to investigate the function of these receptors.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 involves its binding to imidazoline receptors, particularly the I2 subtype. Imidazoline receptors are involved in a variety of physiological processes, including blood pressure regulation, insulin secretion, and pain perception. 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been shown to selectively bind to I2 receptors and modulate their function, leading to changes in these physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 are largely dependent on its interaction with imidazoline receptors, particularly the I2 subtype. Studies have shown that 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 can modulate insulin secretion, reduce blood pressure, and alter pain perception in animal models. In addition, 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been shown to have neuroprotective effects in models of neurodegenerative disease, suggesting that it may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 is its high affinity and selectivity for imidazoline receptors, particularly the I2 subtype. This makes it a useful tool for investigating the function of these receptors in a variety of experimental systems. In addition, the synthesis of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 is relatively straightforward, making it accessible to researchers.
One limitation of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 is its potential for off-target effects, particularly at high concentrations. In addition, the hydroiodide salt of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 is hygroscopic and can be difficult to work with in some experimental systems.
Direcciones Futuras
There are several potential future directions for research on 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135. One area of interest is the development of more selective ligands for imidazoline receptors, particularly the I2 subtype. In addition, further studies are needed to investigate the potential therapeutic applications of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135, particularly in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 and related compounds may facilitate their use in future research.
Métodos De Síntesis
The synthesis of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 involves several steps, starting with the reaction of 2-phenylcyclopropylamine with chloroacetonitrile to form 2-(2-phenylcyclopropyl)acetonitrile. This intermediate is then reacted with guanidine hydrochloride to form the desired product, 1,1-dimethyl-2-(2-phenylcyclopropyl)guanidine, which is subsequently treated with hydroiodic acid to form the hydroiodide salt of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135. The synthesis of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been well-characterized and is relatively straightforward, making it a useful compound for research purposes.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been used extensively in scientific research to investigate the function of imidazoline receptors, particularly the I2 subtype. Studies have shown that 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has high affinity for I2 receptors and can be used as a selective ligand to probe the function of these receptors. 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been used in a variety of experimental systems, including in vitro binding assays, in vivo animal models, and human clinical trials.
Propiedades
IUPAC Name |
1,1-dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.HI/c1-15(2)12(13)14-11-8-10(11)9-6-4-3-5-7-9;/h3-7,10-11H,8H2,1-2H3,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSBJLFAFCEUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1CC1C2=CC=CC=C2)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol](/img/structure/B6639745.png)
![2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol](/img/structure/B6639749.png)
![1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639756.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6639767.png)
![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)
![1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639799.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(1-methylpiperidin-4-yl)ethyl]urea](/img/structure/B6639806.png)
![[1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6639816.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)



![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)
